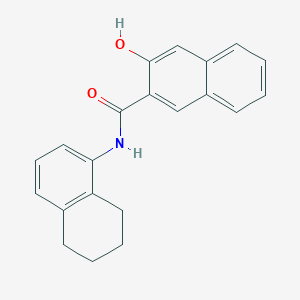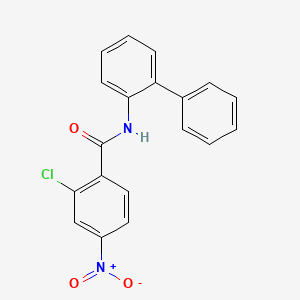
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety substituted with a chloro and nitro group on one benzene ring and an amide linkage to the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of Amide Linkage: The amide linkage can be introduced by reacting the biphenyl derivative with an appropriate amine. This can be achieved through a condensation reaction using reagents like carbodiimides or by direct amidation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions.
Phosphine Ligands: Used in conjunction with palladium catalysts.
Reducing Agents: Hydrogen gas, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The biphenyl moiety can be used in the design of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to undergo specific chemical modifications.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved can vary based on the specific modifications and derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl) tryptoline (BPT): A potent inhibitor of cancer cell growth that does not bind to DNA but inhibits the Cdk4-cyclin D1 complex.
Venetoclax: A Bcl-2 inhibitor used in the treatment of blood cancers, containing a biaryl acylsulfonamide core.
Uniqueness
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for various applications.
Properties
CAS No. |
5345-08-4 |
|---|---|
Molecular Formula |
C19H13ClN2O3 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-12-14(22(24)25)10-11-16(17)19(23)21-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
InChI Key |
LGFUXHLHYSXJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)

![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)

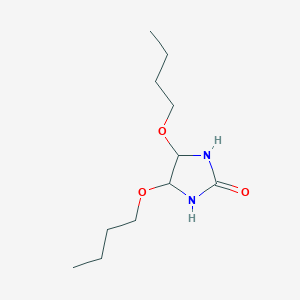
![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)

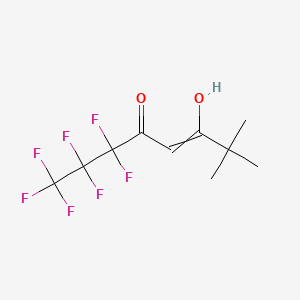
![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
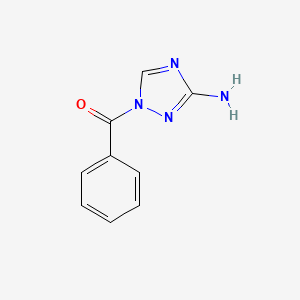
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
